molecular formula C45H87NNaO11P B3028625 sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate CAS No. 247925-28-6

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Cat. No.: B3028625
CAS No.: 247925-28-6
M. Wt: 872.1 g/mol
InChI Key: SRLOHQKOADWDBV-NRONOFSHSA-M
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Description

This compound is a synthetic phospholipid featuring a glycerol backbone esterified with two octadecanoyl (stearoyl) groups at the sn-1 and sn-2 positions. The sn-3 position is occupied by a phosphate group linked to an ethyl chain modified with a 2-methoxyethoxycarbonylamino substituent. The sodium counterion confers a net negative charge to the molecule.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOHQKOADWDBV-NRONOFSHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate typically involves multiple steps:

    Esterification: The initial step involves the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl esters.

    Phosphorylation: The esterified product is then reacted with phosphorus oxychloride to introduce the phosphate group.

    Amidation: The final step involves the reaction of the phosphorylated intermediate with 2-(2-methoxyethoxycarbonylamino)ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxycarbonylamino group.

    Reduction: Reduction reactions may target the phosphate group, converting it to a phosphite or phosphonate.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phosphate groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or phosphonates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also serve as a precursor for the synthesis of more complex molecules.

Biology

In biological research, sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate can be used to study membrane dynamics and protein-lipid interactions.

Medicine

Industry

In industrial applications, it can be used in the formulation of cosmetics and personal care products, where it acts as an emulsifier and stabilizer.

Mechanism of Action

The mechanism of action of sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate involves its interaction with lipid bilayers and proteins. The phosphate group can form hydrogen bonds with amino acid residues, while the long-chain fatty acids can insert into lipid membranes, altering their properties. This dual interaction can affect membrane fluidity and protein function, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

Sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] ethyl phosphate (CAS 322647-53-0)

  • Structural Differences: Replaces the 2-methoxyethoxycarbonylaminoethyl group with a simpler ethyl phosphate. Contains unsaturated (Z)-octadec-9-enoyl chains instead of saturated octadecanoyl chains.
  • Physicochemical Properties :
    • Molecular weight: 751.001 g/mol vs. ~790–800 g/mol (estimated for the target compound).
    • Solubility: Reported at 10 mg/mL in experimental conditions .
  • Functional Implications: The unsaturated chains may enhance membrane fluidity compared to saturated stearoyl chains.

1,2-Distearoyl-sn-glycero-3-phosphorylcholine (DSPC, CAS 816-94-4)

  • Structural Differences: Features a zwitterionic phosphorylcholine head group (trimethylazaniumyl and phosphate) instead of the anionic 2-methoxyethoxycarbonylaminoethyl phosphate.
  • Physicochemical Properties :
    • Molecular weight: 790.1 g/mol.
    • Charge-neutral at physiological pH, contrasting with the target compound’s negative charge .
  • Functional Implications: DSPC’s zwitterionic nature improves stability in liposomal formulations and reduces nonspecific interactions. The target compound’s charged head group may enhance electrostatic binding to cationic targets but increase susceptibility to serum protein fouling .

2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP)

  • Structural Differences :
    • Contains a dimethylammonium group in the head region, creating a dipole-inverted structure compared to phosphatidylcholines.
    • Negatively charged (vs. the target compound’s sodium salt).
  • Functional Implications: DOCP exhibits anti-fouling properties due to its inverted dipole and charge distribution.

Comparative Data Table

Property Target Compound (Estimated) CAS 322647-53-0 DSPC DOCP
Head Group 2-Methoxyethoxycarbonylaminoethyl Ethyl phosphate Phosphorylcholine Dipole-inverted phosphate
Charge Negative (sodium salt) Negative Zwitterionic Negative
Molecular Weight (g/mol) ~790–800 751.001 790.1 ~800 (estimated)
Chain Saturation Saturated (octadecanoyl) Unsaturated (oleoyl) Saturated (stearoyl) Unsaturated (oleoyl)
Key Applications Targeted drug delivery Membrane studies Liposomal formulations Anti-fouling coatings

Research Findings and Implications

  • Head Group Customization: The methoxyethoxycarbonylamino group in the target compound introduces both ether and carbamate linkages, which may enhance hydrolytic stability compared to ester-based head groups (e.g., DOCP) .
  • Charge-Dependent Interactions : Unlike DSPC, the anionic nature of the target compound could facilitate interactions with cationic peptides or nucleic acids in gene delivery systems. However, this may also increase opsonization risks in vivo .
  • Anti-Fouling Potential: While DOCP achieves anti-fouling through dipole inversion, the target compound’s polyethylene glycol (PEG)-like methoxyethoxy group could mimic PEGylation strategies to reduce protein adsorption .

Biological Activity

Sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate is a complex phospholipid compound that exhibits significant biological activity, particularly in drug delivery systems. This article explores its biological properties, mechanisms of action, and potential applications in medicine and nanotechnology.

Chemical Structure and Properties

This compound features an amphiphilic structure characterized by:

  • Phosphate Group : Facilitates interaction with biological membranes.
  • Long-Chain Fatty Acids : Contributes to hydrophobic interactions.
  • Amino Acid Derivative : Enhances solubility and bioavailability.

The unique combination of these structural elements allows for the formation of micelles and liposomes, which are critical for effective drug delivery.

1. Drug Delivery Systems

This compound is primarily explored for its role in drug delivery due to its ability to:

  • Form stable micelles and liposomes that encapsulate hydrophobic drugs.
  • Enhance the solubility and bioavailability of poorly soluble pharmaceuticals.
  • Improve therapeutic efficacy by promoting cellular uptake through favorable interactions with cell membranes.

2. Cell Membrane Interaction

Research indicates that this compound interacts favorably with various biological membranes, which is crucial for:

  • Facilitating the introduction of therapeutic agents into cells.
  • Modulating membrane dynamics and protein-lipid interactions.

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

  • Nanoparticle Formulations : In a study on lipid-based nanoparticles, this compound was shown to enhance the delivery of chemotherapeutic agents, resulting in improved therapeutic outcomes in cancer models.
  • Vaccine Development : The compound has been utilized in formulating lipid-based vaccines, where it improved the immune response by effectively delivering antigens to immune cells.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with other similar compounds is outlined below:

Compound NameStructureUnique Features
Triethyl PhosphateSimple triesterUsed primarily as a solvent
Sodium 2-(2-dodecyloxyethoxy)ethyl sulfateContains a sulfate groupAffects solubility and biological activity
2-(Methacryloyloxy)ethyl 2-(trimethylammonio)ethyl phosphateQuaternary ammonium groupEnhances cationic properties for gene delivery

The amphiphilic nature and specific functional groups of this compound make it particularly suitable for drug delivery applications compared to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Reactant of Route 2
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sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

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